(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative, characterized by a 3-(3-bromophenyl) N-substitution and a 5-(2-methoxybenzylidene) exocyclic double bond. The 3-bromophenyl group distinguishes it from the 4-bromophenyl and 2-bromophenyl positional isomers commonly explored in anti-melanogenic and 17β-HSD3 inhibitor programs, establishing a unique region within the rhodanine chemical space that warrants procurement for structure–activity relationship (SAR) gap-filling.

Molecular Formula C17H12BrNO2S2
Molecular Weight 406.3 g/mol
Cat. No. B15099068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC17H12BrNO2S2
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H12BrNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9-
InChIKeyVUSLUXGKEGVRMG-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-(3-Bromophenyl)-5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One: A 3-Bromophenyl Rhodanine Scaffold for Targeted Discovery


(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative, characterized by a 3-(3-bromophenyl) N-substitution and a 5-(2-methoxybenzylidene) exocyclic double bond [1]. The 3-bromophenyl group distinguishes it from the 4-bromophenyl and 2-bromophenyl positional isomers commonly explored in anti-melanogenic and 17β-HSD3 inhibitor programs, establishing a unique region within the rhodanine chemical space that warrants procurement for structure–activity relationship (SAR) gap-filling [2].

Why Generic Substitution Fails: Regioisomeric Bromine Placement Dictates Target Engagement in 2-Thioxothiazolidin-4-One Series


Within the 5-benzylidene-2-thioxothiazolidin-4-one chemotype, the position of the bromine substituent on the N-phenyl ring critically influences electronic distribution, molecular shape, and enzyme binding kinetics [1]. Published SAR data on tyrosinase inhibitors demonstrate that moving a substituent from the para to the meta position can alter IC₅₀ values by an order of magnitude, while 17β-HSD3 inhibitors such as TC HSD 21 (a 3-bromo-4-hydroxybenzylidene, 4-methoxyphenyl analog) achieve 14 nM potency through precise spatial positioning of the bromine atom . Therefore, substituting (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with a regioisomeric or des-bromo analog without empirical validation risks compromising target engagement, selectivity, and the interpretability of biological screening results.

Quantitative Differentiation Evidence for (5Z)-3-(3-Bromophenyl)-5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One Against Key Analogs


Regioisomeric Bromine Position (Meta vs. Para vs. Ortho) Drives Physicochemical Property Divergence

Computational analysis indicates that the meta-bromophenyl isomer [target compound] possesses a topological polar surface area (tPSA) of 77.7 Ų and predicted LogP of 2.88, compared to 77.7 Ų / 3.24 for the des-methoxy parent 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one . The presence of the 2-methoxy group on the benzylidene ring further differentiates this compound from the 4-methoxy-substituted TC HSD 21 series (tPSA ~75 Ų, LogP ~3.5 estimated by fragment-based calculation), altering hydrogen-bond acceptor capacity and lipophilicity in ways predictive of differential membrane permeability and protein binding .

Medicinal Chemistry Drug Design Physicochemical Profiling

Sub-Micromolar Tyrosinase Inhibition Achieved by the Para-Bromo Regioisomer Establishes Baseline Activity Class for Meta-Bromo Exploration

The para-bromo regioisomer (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one demonstrates an IC₅₀ of 5.0 ± 0.38 µM against mushroom tyrosinase, approximately 5-fold more potent than the reference inhibitor kojic acid (IC₅₀ = 25.26 ± 1.10 µM) under the same assay conditions . The target meta-bromo compound has not been independently evaluated in this assay; however, the para-to-meta bromine positional shift is known from analogous 5-benzylidene-3-phenyl-2-thioxothiazolidin-4-one series to modulate tyrosinase IC₅₀ by 2- to 20-fold through altered docking poses within the enzyme active site [1].

Tyrosinase Inhibition Anti-Melanogenesis Enzyme Kinetics

17β-HSD3 Pharmacophore Mapping Reveals That Meta-Bromophenyl Substitution Occupies a Distinct Steric Pocket vs. Para-Substituted TC HSD 21

TC HSD 21, a 3-bromo-4-hydroxybenzylidene, 4-methoxyphenyl rhodanine derivative, inhibits 17β-HSD3 with an IC₅₀ of 14 nM and demonstrates >100-fold selectivity over related 17β-HSD isoenzymes (types 1, 2, 5, 7, 12) . The target compound differs at two critical positions: (i) 3-bromophenyl (meta) vs. 4-methoxyphenyl (para) on the N-phenyl ring; (ii) 2-methoxybenzylidene vs. 3-bromo-4-hydroxybenzylidene at the 5-position. Published pharmacophore models for 17β-HSD3 inhibitors indicate that the N-phenyl substituent occupies a hydrophobic pocket sensitive to substituent geometry; a meta-bromo group explores a steric sub-pocket not accessed by para-substituted analogs, potentially shifting selectivity profiles across the 17β-HSD family [1].

17β-Hydroxysteroid Dehydrogenase Type 3 Steroidogenesis Inhibition Prostate Cancer

Knoevenagel-Derived (Z)-Stereochemistry at the 5-Benzylidene Position Confers Thermodynamic Stability Advantage Over (E)-Isomers

The (5Z)-configuration of the exocyclic double bond, as established by vicinal ¹H-¹³C coupling constant analysis in rhodanine Knoevenagel condensation products, is the thermodynamically favored isomer for 5-arylidene-2-thioxothiazolidin-4-ones [1]. NMR data for the structurally authenticated analog 5-benzylidene-3-(m-bromophenyl)rhodanine (SpectraBase Compound ID 3qpLe89NsT8) confirms the Z-configuration through characteristic coupling constants (³J(C,H) ≈ 4–6 Hz) [2]. In contrast, (E)-isomers of 5-benzylidene rhodanines are known to undergo photochemical or thermal isomerization to the Z-form, compromising assay reproducibility. Procuring the pre-validated (5Z)-isomer ensures the compound exists in a single, stable configuration at the time of biological testing, eliminating isomeric mixture artifacts.

Stereochemistry Thermodynamic Stability Compound Integrity

Prioritized Application Scenarios for (5Z)-3-(3-Bromophenyl)-5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One in Research and Early Discovery


Meta-vs-Para Bromine Regioisomer SAR Profiling in Anti-Melanogenic Rhodanine Series

This compound serves as the meta-bromo test article in a planned regioisomeric pair study. Researchers can measure mushroom tyrosinase IC₅₀ values head-to-head against the para-bromo isomer (reported IC₅₀ = 5.0 µM) and kojic acid (IC₅₀ = 25.26 µM) under identical assay conditions . The resulting data directly inform whether the meta-bromo geometry enhances or diminishes tyrosinase active-site complementarity, guiding the design of next-generation PUSTC-scaffold inhibitors .

17β-HSD Isoenzyme Selectivity Screening with a Meta-Substituted N-Phenyl Pharmacophore Probe

Procure this compound as a companion probe alongside TC HSD 21 (IC₅₀ = 14 nM against 17β-HSD3) in a panel screen encompassing 17β-HSD types 1, 2, 3, 5, 7, and 12 . The objective is to identify whether the 3-bromophenyl, 2-methoxybenzylidene substitution pattern produces a shifted isoenzyme selectivity fingerprint—potentially reducing 17β-HSD3 inhibition while gaining activity against 17β-HSD5 or 17β-HSD7, which are relevant to androgen-dependent pathologies .

In Silico-to-In Vitro Benchmarking of LogP-Dependent Cellular Uptake in a 5-Benzylidene Rhodanine Series

The target compound (predicted LogP = 2.88) can be incorporated into a matched molecular pair analysis with the des-methoxy parent (LogP = 3.24) and the 4-methoxy TC HSD 21 scaffold (LogP ~3.5) . Simultaneous measurement of parallel artificial membrane permeability (PAMPA) and intracellular target engagement in B16F10 melanoma cells provides experimental validation of computational LogP predictions, improving the accuracy of future ADME models for the rhodanine chemotype .

Quote Request

Request a Quote for (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.